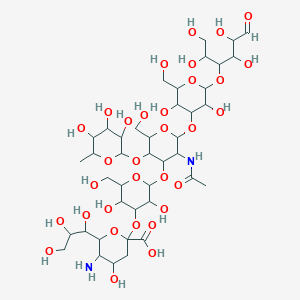
Sialyl-Le(a) oligosaccharide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sialyl-Le(a) oligosaccharide is a complex carbohydrate structure that is commonly found on the surface of human cells. It is composed of several sugar molecules that are linked together in a specific arrangement. Sialyl-Le(a) is known to play a role in a variety of biological processes, including inflammation, cancer metastasis, and immune system function.
Mécanisme D'action
The mechanism of action of Sialyl-Le(a) oligosaccharide is complex and not fully understood. It is known to interact with specific proteins on the surface of cells, which can affect their function. For example, Sialyl-Le(a) has been shown to modulate the activity of certain immune cells, which can impact the body's response to infection and disease.
Effets Biochimiques Et Physiologiques
Sialyl-Le(a) oligosaccharide has a variety of biochemical and physiological effects on the body. It is known to play a role in inflammation, cancer metastasis, and immune system function, among other areas. In addition, Sialyl-Le(a) has been shown to modulate the activity of certain enzymes and proteins, which can affect the body's overall metabolism and physiology.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Sialyl-Le(a) oligosaccharide in lab experiments is that it is a well-characterized molecule with known properties and effects. This makes it a useful tool for studying specific biological processes and mechanisms. However, its complex structure and synthesis method can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on Sialyl-Le(a) oligosaccharide. One area of interest is its potential as a therapeutic target for certain diseases, such as cancer. Researchers are also exploring its role in immune system function and inflammation, as well as its potential as a diagnostic tool for certain types of cancer and other diseases. In addition, advances in synthesis methods may allow for the creation of new and more complex carbohydrate structures with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Sialyl-Le(a) oligosaccharide is a complex process that involves several steps. One common method involves the use of enzymes to catalyze the formation of the sugar molecules and link them together in the appropriate arrangement. Another method involves chemical synthesis, where specific chemical reactions are used to create the desired structure. Both of these methods require specialized equipment and expertise to achieve the desired outcome.
Applications De Recherche Scientifique
Sialyl-Le(a) oligosaccharide has been the subject of extensive scientific research due to its role in a variety of biological processes. Researchers have studied its effects on inflammation, cancer metastasis, and immune system function, among other areas. In addition, Sialyl-Le(a) has been used as a diagnostic tool for certain types of cancer and other diseases.
Propriétés
Numéro CAS |
117978-16-2 |
|---|---|
Nom du produit |
Sialyl-Le(a) oligosaccharide |
Formule moléculaire |
C41H70N2O32 |
Poids moléculaire |
1103 g/mol |
Nom IUPAC |
2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C41H70N2O32/c1-10-21(55)26(60)27(61)37(66-10)71-31-18(9-49)69-36(73-34-24(58)16(7-47)67-38(28(34)62)70-30(15(54)6-46)22(56)13(52)4-44)20(43-11(2)50)33(31)72-39-29(63)35(25(59)17(8-48)68-39)75-41(40(64)65)3-12(51)19(42)32(74-41)23(57)14(53)5-45/h4,10,12-39,45-49,51-63H,3,5-9,42H2,1-2H3,(H,43,50)(H,64,65) |
Clé InChI |
GWBANRIMYAAKQB-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)N)O)C(=O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)N)O)C(=O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O |
Synonymes |
NeuAcalpha2-3Galbeta1-4-Fucalpha1-GlcNAcbeta1-3Galbeta1-4Glc sialyl-Le(a) oligosaccharide sialylated lacto-N-fucopentaose II |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



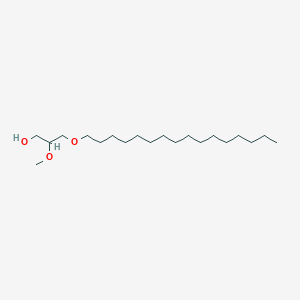
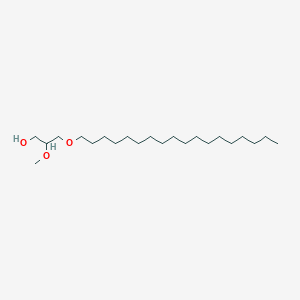
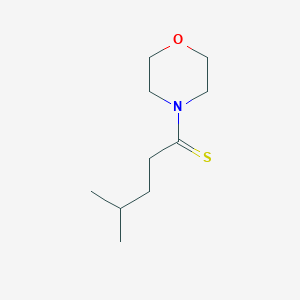
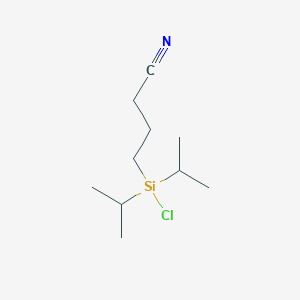
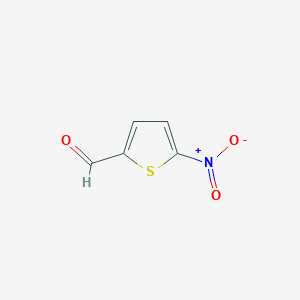
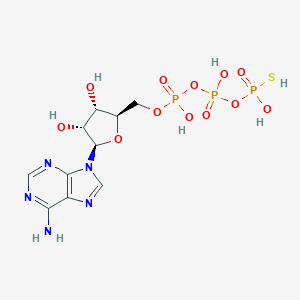
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)
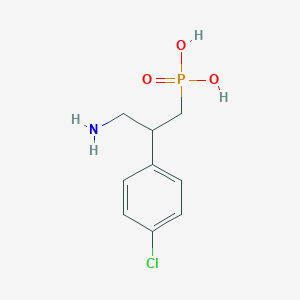
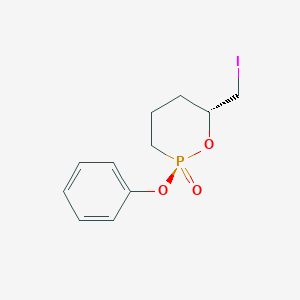
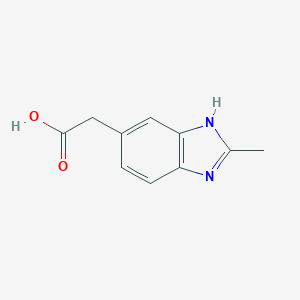
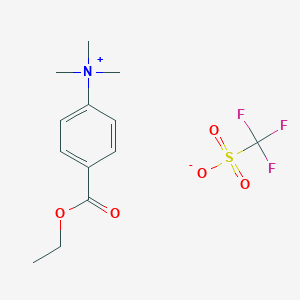
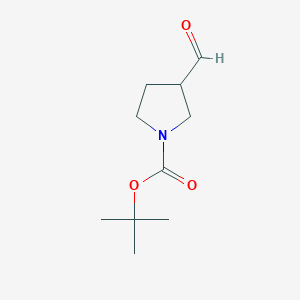
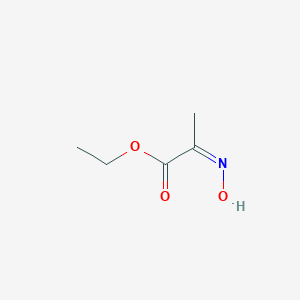
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)